molecular formula C6H12ClNO3 B13046440 (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride CAS No. 1304126-28-0

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride

Cat. No.: B13046440
CAS No.: 1304126-28-0
M. Wt: 181.62 g/mol
InChI Key: RFCRJDVMXJECGI-FHAQVOQBSA-N
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Description

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, an amino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the tetrahydrofuran ring.

    Esterification: The carboxylate group is esterified to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Where the reactions are carried out in batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
  • (2R,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
  • (2R,4R)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride

Uniqueness

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (2S,4S) configuration may result in different interactions with enzymes and receptors compared to its stereoisomers.

Properties

CAS No.

1304126-28-0

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2S,4S)-4-aminooxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

RFCRJDVMXJECGI-FHAQVOQBSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CO1)N.Cl

Canonical SMILES

COC(=O)C1CC(CO1)N.Cl

Origin of Product

United States

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